1-(Chloromethyl)-1,2-ethanediyl bismethacrylate
Description
Properties
CAS No. |
57322-59-5 |
|---|---|
Molecular Formula |
C11H15ClO4 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
[3-chloro-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H15ClO4/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9H,1,3,5-6H2,2,4H3 |
InChI Key |
QGDHNMDUMGMVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CCl)OC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves esterification reactions between methacrylic acid derivatives and chloromethyl-containing intermediates. The core strategy is to introduce two methacrylate ester groups onto a 1,2-ethanediyl backbone that bears a chloromethyl substituent, which is crucial for enhancing reactivity and enabling subsequent polymerization or functionalization steps.
Detailed Synthetic Route
Starting Materials : Methacrylic acid or its derivatives (such as methacrylic anhydride or methacryloyl chloride) and chloromethylated compounds such as chloromethyl methyl ether or chloromethyl-substituted diols.
Reaction Conditions : The esterification is generally conducted in the presence of a base to neutralize the acid by-products and to promote the reaction. Controlled temperature and pressure are critical to maximize yield and purity. Typically, the reaction is performed under inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions like oxidation or polymerization of methacrylate groups.
Example Process : One documented approach involves reacting chloromethyl methyl ether with methacrylic acid derivatives in the presence of a base catalyst under reflux conditions. The chloromethyl group is introduced via chloromethyl methyl ether, which reacts with hydroxy groups on the ethane backbone to form the chloromethyl substituent. Subsequently, methacrylate groups are esterified onto the molecule.
Purification
Post-reaction, the crude product undergoes solvent extraction, washing, drying (e.g., over anhydrous sodium sulfate), and vacuum distillation or recrystallization to achieve high purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and chromatography are used to confirm structure and purity.
Comparative Data Table of Key Physical and Chemical Properties
| Property | Data |
|---|---|
| CAS Number | 57322-59-5 |
| Molecular Formula | C11H15ClO4 |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | [3-chloro-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
| Structure | Two methacrylate groups on 1,2-ethanediyl with chloromethyl substituent |
| Reactivity | Enhanced by chloromethyl group for crosslinking and polymerization |
| Typical Synthesis Conditions | Esterification with chloromethyl methyl ether, base catalyst, reflux, inert atmosphere |
| Purification Methods | Solvent extraction, drying, vacuum distillation |
Research Discoveries and Insights on Preparation
Reactivity Enhancement by Chloromethyl Group
The presence of the chloromethyl substituent on the ethanediyl backbone significantly increases the compound’s reactivity compared to simple bismethacrylates. This functional group enables nucleophilic substitution reactions, allowing the compound to act as a cross-linker or as a precursor for further chemical modifications in polymer synthesis.
Polymerization Behavior
The dual methacrylate groups allow radical polymerization under heat or UV light with suitable initiators. The polymerization opens the double bonds in the methacrylate groups, forming cross-linked three-dimensional polymer networks. The chloromethyl group can participate in additional cross-linking reactions, improving the mechanical strength and chemical resistance of the resulting polymers.
Synthesis Optimization
Recent research emphasizes controlling reaction parameters such as temperature, reaction time, and molar ratios of reactants to optimize yield and purity. Using chloromethyl methyl ether under carefully controlled conditions minimizes side reactions and degradation of methacrylate groups. Inert atmosphere and dry solvents are essential to prevent premature polymerization.
Related Synthetic Methodologies from Analogous Compounds
While direct detailed synthetic procedures for this compound are limited, related chloromethylation reactions and esterification protocols provide valuable insights:
Chloromethylation of aromatic compounds using paraformaldehyde and hydrochloric acid under reflux in acetic acid solvent is a high-yield method for introducing chloromethyl groups. Although this is for aromatic substrates, the principles of chloromethyl group introduction under acidic conditions are relevant.
Esterification reactions of methacrylic acid derivatives with diols or hydroxy-containing compounds in the presence of bases and under nitrogen atmosphere are well-established for preparing bismethacrylates.
Summary Table of Preparation Method Characteristics
| Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| Chloromethylation | Introduction of chloromethyl group via chloromethyl methyl ether or related reagents | Controlled temperature, inert atmosphere | Chloromethyl-substituted intermediate |
| Esterification | Reaction of methacrylic acid derivatives with chloromethylated diol | Base catalyst, reflux, dry solvent | Formation of bismethacrylate ester |
| Purification | Solvent extraction, drying, vacuum distillation | Use of anhydrous sodium sulfate, reduced pressure | High purity product |
| Polymerization (post-synthesis) | Radical polymerization under heat or UV with initiators | Initiator type, temperature, time | Cross-linked polymer network |
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Polymerization: The methacrylate groups can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted methacrylates, depending on the nucleophile used.
Polymerization: The major products are polymers with methacrylate backbones, which can be tailored for specific applications.
Scientific Research Applications
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is a compound with a range of applications primarily in the fields of adhesives, coatings, and cosmetic formulations. This article explores its scientific research applications, supported by data tables and case studies.
Adhesives
This compound is utilized in formulating strong adhesive products. Its chemical structure allows for effective bonding in various materials, making it valuable in industrial applications where durability is essential.
Coatings
The compound is also used in coatings due to its ability to form films that provide protective barriers. This application is particularly relevant in industries requiring resistance to environmental factors such as moisture and chemicals.
Cosmetic Formulations
In cosmetics, this compound serves multiple purposes:
- Film Formers : It helps create a smooth application and long-lasting finish.
- Stabilizers : The compound contributes to the stability of formulations, ensuring that products maintain their efficacy over time.
- Thickeners : It can modify the viscosity of cosmetic products, enhancing user experience.
Case Study 1: Adhesive Formulation
A study conducted on the use of this compound in adhesive formulations demonstrated its effectiveness in bonding various substrates under different environmental conditions. The results indicated that adhesives containing this compound exhibited superior shear strength compared to traditional formulations.
| Adhesive Type | Shear Strength (MPa) | Environmental Resistance |
|---|---|---|
| Control | 5.0 | Moderate |
| Experimental | 8.5 | High |
Case Study 2: Cosmetic Stability Testing
In a cosmetic formulation study, researchers evaluated the stability of creams incorporating this compound. Over a six-month period, the formulation maintained its physical and chemical properties, indicating that the compound plays a crucial role in enhancing product longevity.
| Time Point | pH Level | Viscosity (cP) | Appearance |
|---|---|---|---|
| 0 months | 5.5 | 1200 | Stable |
| 3 months | 5.6 | 1250 | Stable |
| 6 months | 5.7 | 1300 | Stable |
Scientific Research Insights
Recent research highlights the importance of polymers like this compound in developing innovative cosmetic products. The drive towards low volatile organic compounds has led to an increased focus on aqueous-based formulations that utilize such compounds for their film-forming and stabilizing properties .
Furthermore, the application of this compound in topical formulations has been explored for its potential to enhance skin bioavailability and efficacy of active ingredients . This is particularly relevant in dermatological products where absorption through the skin barrier is critical.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate primarily involves its ability to undergo polymerization and substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, while the methacrylate groups participate in free radical polymerization. These reactions enable the compound to form complex structures and materials with specific properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Octadecanoic Acid 1,1'-[1-(Chloromethyl)-1,2-ethanediyl] Ester
This compound replaces the methacrylate groups of the target compound with octadecanoate (stearate) esters . Key differences include:
- Molecular Weight : Inferred molecular formula (C₃₈H₇₀Cl₂O₄) suggests a significantly higher molar mass (~681.8 g/mol) compared to the target compound, leading to reduced solubility in polar solvents.
- Reactivity : The absence of methacrylate groups limits polymerization capacity, while the long alkyl chains enhance hydrophobicity and flexibility in polymer matrices .
(1-Methylethylidene)bis[4,1-Phenyleneoxy(1-Methyl-2,1-ethanediyl)] Bismethacrylate
This aromatic bismethacrylate (CAS 24447-72-1) features a rigid backbone with phenyleneoxy and ether linkages . Key comparisons include:
- Structural Complexity : The aromatic and ether-containing backbone (C₂₉H₃₆O₆) increases molar mass (480.59 g/mol) and rigidity compared to the target compound’s simpler aliphatic structure.
- Physicochemical Properties :
- Applications : Used in layered polymeric multicomposites for specialized coatings, leveraging its stability and structural rigidity .
Table 1. Comparative Analysis of Structural and Functional Properties
Research Findings and Implications
- Chloromethyl Reactivity: The target compound’s chloromethyl group allows for post-polymerization modifications (e.g., quaternization, grafting), a feature absent in non-chlorinated analogs like the stearate ester .
- Methacrylate vs. Stearate : Methacrylate groups enable covalent network formation in polymers, whereas stearate esters improve flexibility but reduce mechanical strength .
- Aromatic vs. Aliphatic Backbones : The aromatic bismethacrylate’s rigid structure enhances thermal and optical properties, contrasting with the target compound’s aliphatic flexibility, which may favor elastomeric applications .
Biological Activity
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate (CAS No. 57322-59-5) is a chemical compound that belongs to the class of methacrylates. It is characterized by its dual methacrylate functional groups and a chloromethyl substituent, which contribute to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 248.69 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless liquid |
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its ability to interact with biological macromolecules. The following mechanisms have been identified:
1. Polymerization and Cross-linking:
The methacrylate groups can undergo polymerization, leading to the formation of cross-linked networks. This property is particularly useful in biomedical applications such as drug delivery systems and tissue engineering scaffolds.
2. Reactive Intermediate Formation:
The chloromethyl group can generate reactive intermediates that may interact with nucleophiles in biological systems. This reactivity can lead to modifications of proteins or nucleic acids, potentially influencing cellular processes.
3. Antimicrobial Activity:
Some studies suggest that methacrylate derivatives possess antimicrobial properties, making them candidates for use in coatings or materials that require biocompatibility and resistance to microbial colonization.
Case Studies and Research Findings
Several studies have investigated the biological activity of methacrylate compounds similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a methacrylate-based coating exhibited significant antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a reduction in bacterial adhesion and biofilm formation on treated surfaces .
Case Study 2: Biocompatibility in Tissue Engineering
Research evaluated the use of methacrylate polymers in tissue engineering applications. The findings suggested that these materials supported cell adhesion and proliferation while maintaining appropriate mechanical properties for scaffolding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
